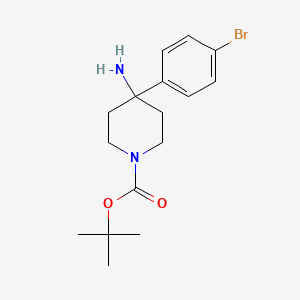

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRPHFVVJIVRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678275 | |

| Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917925-62-3 | |

| Record name | tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its structural attributes, explore synthetic strategies with a focus on mechanistic rationale, and discuss its applications in the development of novel therapeutics, all supported by authoritative references.

Introduction: The Significance of the 4-Amino-4-Arylpiperidine Scaffold

The 4-amino-4-arylpiperidine moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The rigid piperidine ring system serves to orient the aryl and amino substituents in a defined three-dimensional space, facilitating specific interactions with biological targets. The presence of a Boc-protecting group on the piperidine nitrogen offers a crucial handle for synthetic elaboration, allowing for the facile introduction of diverse functionalities. This strategic combination of features makes tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate a valuable intermediate for creating libraries of compounds for screening and lead optimization.

Structural Elucidation and Physicochemical Properties

Chemical Identity:

| Property | Value |

| IUPAC Name | tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate[1] |

| CAS Number | 917925-62-3[1] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂[1] |

| Molecular Weight | 355.27 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)N[1] |

The structure of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate features a piperidine ring with a quaternary carbon at the 4-position. This carbon is substituted with a primary amine and a 4-bromophenyl group. The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The bromine atom on the phenyl ring provides a site for further functionalization through cross-coupling reactions, enhancing its synthetic versatility.

Synthesis Strategies and Mechanistic Insights

The synthesis of 4-amino-4-arylpiperidines can be approached through several routes. A common and effective strategy involves the Strecker synthesis or related methodologies, starting from a protected piperidone.

Conceptual Synthetic Workflow:

A conceptual synthetic workflow for the target molecule.

Detailed Experimental Protocol (Illustrative):

-

Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

-

To a solution of 1-Boc-4-piperidone in a suitable solvent (e.g., methanol), add a source of cyanide (e.g., potassium cyanide) and an ammonium salt (e.g., ammonium chloride).

-

Stir the reaction mixture at room temperature. The reaction proceeds via the formation of an imine intermediate, which is then attacked by the cyanide ion to form the α-aminonitrile.

-

Upon completion, the product is isolated by extraction and purified by chromatography.

-

-

Step 2: Grignard reaction with 4-bromophenylmagnesium bromide.

-

Prepare the Grignard reagent by reacting 1,4-dibromobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

To a cooled solution of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate in an anhydrous ether solvent, add the freshly prepared 4-bromophenylmagnesium bromide solution dropwise.

-

The Grignard reagent attacks the nitrile carbon, and upon aqueous workup (e.g., with aqueous ammonium chloride), the imine intermediate is hydrolyzed to the desired primary amine.

-

The final product is purified by column chromatography.

-

Causality Behind Experimental Choices:

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen. It is stable to the nucleophilic and basic conditions of the Strecker and Grignard reactions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) without affecting other functional groups.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents. Therefore, strict anhydrous conditions are essential for the success of the Grignard reaction step to prevent quenching of the reagent.

Analytical Characterization

A comprehensive analysis of the structure is crucial for confirming its identity and purity.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (multiplets in the 1.5-3.5 ppm region), the aromatic protons of the 4-bromophenyl group (two doublets in the 7.0-7.6 ppm region), and the primary amine protons (a broad singlet which may be exchangeable with D₂O).[2]

-

¹³C NMR: The carbon NMR spectrum will display signals for the Boc group (around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon), the piperidine ring carbons, and the aromatic carbons of the 4-bromophenyl group.[2]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (or M+H⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for Boc-protected amines include the loss of the tert-butyl group or isobutylene.

Applications in Drug Discovery

The 4-amino-4-arylpiperidine scaffold is a key component in a variety of therapeutic agents. The title compound serves as a versatile starting material for the synthesis of molecules targeting a range of receptors and enzymes.

Workflow for Elaboration of the Scaffold:

Synthetic elaboration pathways for the target molecule.

Examples of Therapeutic Targets:

-

Opioid Receptors: The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Modifications of the amino group and the aryl ring can modulate the affinity and selectivity for mu, delta, and kappa opioid receptors, leading to the development of novel analgesics with potentially improved side-effect profiles.

-

Neurokinin (NK) Receptors: Antagonists of the neurokinin-1 (NK1) receptor, which also often contain a piperidine core, have applications as antiemetics and are being investigated for other neurological disorders.[3][4] The 4-amino-4-arylpiperidine structure can serve as a template for the design of new NK1 receptor antagonists.

-

Serotonin (5-HT) Receptors: Derivatives of 4-arylpiperidines have been explored as agonists and antagonists of various serotonin receptor subtypes, which are implicated in a wide range of psychiatric and neurological conditions.[5]

-

Kinase Inhibitors: The pyrrolopyrimidine scaffold, often attached to a piperidine moiety, is a common feature in kinase inhibitors. For example, the discovery of the Akt kinase inhibitor AZD5363 involved the exploration of 4-aminopiperidine derivatives.[6]

Structure-Activity Relationships (SAR)

SAR studies of 4-amino-4-arylpiperidines have revealed key structural features that govern their biological activity.

-

Substitution on the Aryl Ring: The nature and position of substituents on the aryl ring significantly influence receptor binding affinity and selectivity. The bromo-substituent in the title compound not only serves as a synthetic handle but can also contribute to binding through halogen bonding or by influencing the electronic properties of the ring.

-

Functionalization of the Amino Group: Acylation, alkylation, or incorporation of the amino group into a larger heterocyclic system can dramatically alter the pharmacological profile of the molecule. This position is a key vector for exploring chemical space and optimizing ligand-receptor interactions.

-

Stereochemistry: For chiral derivatives of the 4-amino-4-arylpiperidine scaffold, the stereochemistry at the C4 position can be critical for biological activity, with one enantiomer often exhibiting significantly higher potency than the other.

Safety and Handling

tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a strategically important building block in medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility offered by the Boc-protecting group and the aryl bromide, provides a robust platform for the synthesis of diverse libraries of compounds. A thorough understanding of its synthesis, characterization, and the structure-activity relationships of the 4-amino-4-arylpiperidine scaffold is crucial for researchers and scientists aiming to develop the next generation of therapeutics.

References

- Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49760828, tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. Retrieved from [Link]

- McRobb, F. M., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.

-

PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081.

- Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Mechatronics and Automation.

- Wróbel, T. M., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. MDPI.

- Xu, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3495-3498.

- Zhang, H., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

Sources

- 1. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

Introduction

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, registered under CAS number 917925-62-3, is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its rigid piperidine core, substituted with a bromophenyl group and a protected primary amine, makes it a versatile intermediate for synthesizing a wide range of biologically active molecules. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective handling, reaction optimization, and integration into drug development workflows, including formulation and pharmacokinetic studies.

This guide provides a detailed examination of the core physicochemical attributes of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific principles and field-proven experimental methodologies for their validation.

Core Physicochemical Data

A summary of the essential properties of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is presented below. These values are derived from computational models and available supplier data, forming a baseline for experimental verification.

| Property | Value | Source |

| CAS Number | 917925-62-3 | [1] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |

| Molecular Weight | 355.27 g/mol | [1] |

| Appearance | Solid (Typical) | [3] |

| Monoisotopic Mass | 354.09429 Da | [1] |

| Computed XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Section 1: Melting Point Analysis for Identity and Purity

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, it is characterized by a sharp, well-defined temperature range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[4] This makes melting point determination an indispensable tool for routine purity assessment and identity confirmation in a synthesis workflow.

Causality in Experimental Choice: Why the Capillary Method?

The capillary method is the standard for melting point determination due to its simplicity, requirement for a minimal amount of sample, and high accuracy when performed correctly.[5][6] The sample is heated indirectly and slowly within a calibrated apparatus, ensuring thermal equilibrium and allowing for precise observation of the phase transition from solid to liquid.[5]

Experimental Protocol: Melting Point Determination

This protocol outlines a self-validating system for obtaining an accurate melting point range. The consistency between a rapid preliminary measurement and subsequent careful measurements provides confidence in the final reported value.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. This can be achieved by crushing a small amount on a watch glass with a spatula.[6]

-

Press the open end of a capillary tube into the powder, trapping a small amount of the sample.

-

Tap the sealed end of the capillary tube gently on a hard surface to compact the sample into a dense column of 2-3 mm at the bottom.[7]

-

-

Approximate Melting Point Determination:

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

-

Prepare a new capillary with the sample.

-

Heat the block at a much slower rate, approximately 1-2°C per minute, once the temperature is within 15-20°C of the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Repeat the measurement at least twice with fresh samples to ensure consistency. Pure samples should yield sharp, reproducible ranges.[4]

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction conditions and purification strategies to bioavailability and formulation. The "like dissolves like" principle suggests that this compound, with its mix of a nonpolar Boc-protected piperidine and a bromophenyl group alongside a polar amino group, will exhibit varied solubility.

Experimental Protocol: Shake-Flask Method for Quantitative Solubility

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[8] The core principle is to create a saturated solution by agitating an excess of the solid in the solvent over a prolonged period, ensuring equilibrium is reached.

-

Preparation:

-

Equilibration:

-

Place the vial in a shaker or rotator within a constant temperature bath (typically 25°C or 37°C for physiological relevance).

-

Agitate the mixture for a sufficient period (often 24-48 hours) to ensure the system reaches equilibrium. The rate of dissolution decreases as the solution approaches saturation.[9]

-

-

Sample Separation:

-

Allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.[9]

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the solid residue.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as UV/Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at that specific temperature.

-

Section 3: Acidity and Basicity (pKa)

The pKa value is a quantitative measure of the acidity or basicity of a functional group. For this molecule, the primary amino group is basic and can be protonated under acidic conditions. The pKa of this amine is crucial as it dictates the compound's charge state at a given pH. This, in turn, profoundly impacts its solubility in aqueous media, its ability to cross biological membranes, and its binding interactions with target proteins.

Causality in Experimental Choice: Why Potentiometric Titration?

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10] It directly measures the change in pH of a solution as a titrant (a strong acid or base) is added. The resulting titration curve provides a clear inflection point from which the pKa can be derived, making it a robust and reliable technique.[10][11]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol or water/ethanol if aqueous solubility is low.

-

The solution should be of a known concentration to allow for precise calculations.[10]

-

-

Titration Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Immerse a calibrated pH electrode and a magnetic stir bar into the solution.

-

Use a burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.[10]

-

-

Data Acquisition:

-

Record the pH of the solution after each addition of the titrant. Allow the pH reading to stabilize before adding the next increment, ensuring the system reaches equilibrium.[10]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

The pKa is equal to the pH at the half-equivalence point, the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[10] At this point, the concentrations of the protonated amine (conjugate acid) and the neutral amine (base) are equal.

-

Visualization: Logic of pKa Determinationdot

Sources

- 1. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 917925-62-3|tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. westlab.com [westlab.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

The Strategic Intermediate: A Technical Guide to Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

An In-Depth Review for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular building blocks are paramount to the efficient discovery and development of novel therapeutics. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, identified by its CAS number 917925-62-3, has emerged as a pivotal intermediate, particularly in the synthesis of targeted cancer therapies.[1] This technical guide provides a comprehensive overview of this compound, from its chemical and physical properties to its synthesis, characterization, and critical role in the development of potent enzyme inhibitors.

Physicochemical Properties and Structural Features

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a multifaceted molecule featuring a piperidine core, a common scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties.[2] The key structural elements include:

-

Boc-Protected Piperidine Ring: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen. This allows for selective reactions at other positions of the molecule and is a standard strategy in multi-step organic synthesis.[3]

-

Quaternary Substituted Carbon: The C4 position of the piperidine ring is a quaternary carbon, substituted with both an amino group and a 4-bromophenyl group. This sterically hindered center is a key feature for its application in drug design.

-

4-Bromophenyl Moiety: The presence of a bromine atom on the phenyl ring offers a site for further chemical modification, such as cross-coupling reactions, and influences the electronic properties of the aromatic ring.

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 917925-62-3 | [1] |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |

| Molecular Weight | 355.27 g/mol | [1] |

| Appearance | Typically a solid | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

Synthesis and Characterization

A logical synthetic pathway is outlined below:

Figure 1: Plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate

-

To a solution of 4-piperidone hydrochloride monohydrate in dichloromethane, add triethylamine at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel.

Step 2: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)-4-cyanopiperidine-1-carboxylate

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate and 4-bromoaniline in a suitable solvent (e.g., methanol), add trimethylsilyl cyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography.

Step 3: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

-

Subject the nitrile intermediate from Step 2 to hydrolysis. This can be achieved under either acidic (e.g., concentrated HCl) or basic (e.g., NaOH in ethanol/water) conditions, with heating.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Characterization

The structural confirmation of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate would rely on a combination of spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), amino protons (broad singlet), and aromatic protons of the 4-bromophenyl group (doublets, ~7.0-7.5 ppm). |

| ¹³C NMR | Resonances for the tert-butyl carbons, piperidine ring carbons, the quaternary carbon at C4, and the aromatic carbons of the 4-bromophenyl group. |

| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight. The isotopic pattern characteristic of a bromine-containing compound would be expected. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=O stretching (carbamate), and C-Br stretching. |

Application in Drug Discovery: A Key Building Block for PARP-1 Inhibitors

The primary significance of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate lies in its utility as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PARP-1 is a crucial enzyme involved in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

This intermediate is a precursor to the 4-amino-4-arylpiperidine moiety that is a common structural feature in a number of potent PARP-1 inhibitors. A notable example is its role in the synthesis of Niraparib, an FDA-approved PARP inhibitor.[4][5]

Figure 2: General synthetic route from the intermediate to a PARP-1 inhibitor.

The 4-amino-4-arylpiperidine core plays a critical role in the binding of these inhibitors to the PARP-1 active site. The amino group can form key hydrogen bond interactions with amino acid residues in the enzyme's catalytic domain, while the aryl group can engage in hydrophobic and/or π-stacking interactions. The specific substitution pattern on the aryl ring, in this case, a bromine atom, can be further exploited for structure-activity relationship (SAR) studies or for the introduction of other functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. While a specific safety data sheet (SDS) for this compound is not universally available, related compounds with similar functional groups suggest the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation. [6]

Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a strategically important building block in medicinal chemistry. Its well-defined structure, featuring a protected piperidine ring and a functionalized aryl moiety, makes it an ideal starting material for the synthesis of complex bioactive molecules. Its most prominent role to date is as a key intermediate in the development of PARP-1 inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. A thorough understanding of its synthesis, characterization, and application is therefore of great value to researchers and professionals in the field of drug discovery and development.

References

- Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.

- Google Patents. (n.d.). WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and.

- (N.d.).

- Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

PubChem. (n.d.). tert-Butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

- New Drug Approvals. (2016, December 22). Niraparib; MK 4827.

- Google Patents. (n.d.). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.

-

PubChemLite. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN111592467A - Nilaparib intermediate, preparation method and application thereof, and synthesis method of nilapab.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Chemical Building Blocks: The Power of 4-Amino-1-Boc-piperidine-4-carboxylic Acid in Research.

-

Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

- ResearchGate. (n.d.).

- Wang, M., Wang, W., & Tang, Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- PubMed. (2009). Synthesis and structure-activity relationships of N-(4-amino-2,6-diisopropylphenyl)-N'-(1,4-diarylpiperidine-4-yl)methylureas as anti-hyperlipidemic agents.

- PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.

- MDPI. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- Frontiers. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors.

Sources

- 1. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 6. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate and Its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Amino-4-Arylpiperidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 4-amino-4-arylpiperidine framework is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases.[1] Its prevalence stems from the rigid, three-dimensional arrangement of a basic nitrogen and an aromatic ring, which allows for precise vectoral presentation of substituents to engage with biological macromolecules.

This guide focuses on a key exemplar of this structural class: Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate . The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates its use as a versatile building block in multi-step syntheses by controlling the nucleophilicity of the ring nitrogen. The 4-bromophenyl group serves as a handle for further functionalization, often through palladium-catalyzed cross-coupling reactions, while the primary amino group provides a crucial point for amide bond formation or other modifications to build out the molecular architecture. Understanding the nomenclature, synthesis, and characterization of this intermediate is fundamental for any researcher working on the discovery and development of novel therapeutics based on this valuable scaffold.[2][3][4]

Part 1: Nomenclature and Identification: A Guide to Synonyms and Chemical Identifiers

Accurate and unambiguous identification of chemical entities is paramount in research and development. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is known by several names and is cataloged in numerous chemical databases. This section provides a comprehensive overview of its synonyms and key identifiers.

Systematic and Common Names

The most formally recognized name for this compound is its IUPAC name. However, a variety of synonyms are frequently encountered in scientific literature, patents, and chemical supplier catalogs. These often employ common abbreviations for protecting groups and structural motifs.

| Name Type | Name | Source |

| IUPAC Name | tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | [5] |

| Common Synonym | 4-AMINO-4-(4-BROMO-PHENYL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | [5] |

| Common Synonym | 1-Boc-4-amino-4-(4-bromophenyl)piperidine | |

| Common Synonym | N-Boc-4-amino-4-(4-bromophenyl)piperidine |

Chemical Abstract Service (CAS) Number

The CAS Registry Number is a unique numerical identifier assigned to every chemical substance.

| Identifier | Value | Source |

| CAS Number | 917925-62-3 | [5] |

Database Identifiers

This compound is registered in several major chemical databases, which provide a wealth of information on its properties, related literature, and commercial availability.

| Database | Identifier | Value | Source |

| PubChem | CID | 49760828 | [5] |

| ChEMBL | ChEMBL ID | Not Available | |

| ChemSpider | ID | 28537589 |

Molecular Formula and Weight

| Attribute | Value | Source |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [5] |

| Molecular Weight | 355.27 g/mol | [5] |

Part 2: Synthesis and Manufacturing Insights

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a key Curtius rearrangement of an acyl azide derived from a piperidine-4-carboxylic acid derivative. This approach allows for the introduction of the aryl group at the 4-position of a readily available starting material like isonipecotic acid.

Caption: Synthetic workflow for the target molecule.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for a molecule of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm integrating to 9 protons), the piperidine ring protons (a series of multiplets in the range of 1.5-4.0 ppm), and the aromatic protons of the 4-bromophenyl group (two doublets in the aromatic region, typically between 7.0 and 7.6 ppm). The amino group protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), the carbons of the piperidine ring, and the aromatic carbons, including the carbon attached to the bromine atom.

While specific spectral data for this exact compound is not publicly available, data for structurally similar compounds can provide a reliable reference for expected chemical shifts. [6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis.

Representative HPLC Method:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic ring has significant absorbance (e.g., 254 nm).

-

Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 355.1018 m/z.

-

Isotopic Pattern: The presence of a bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Part 4: Applications in Drug Discovery and Development

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value building block for the synthesis of complex drug candidates. Its utility is primarily demonstrated in the construction of molecules targeting kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibitors

The 4-amino-4-arylpiperidine scaffold is a common feature in a variety of kinase inhibitors. The primary amino group can be functionalized to interact with the hinge region of the kinase active site, while the aryl group can be modified to occupy other pockets within the ATP-binding site, thereby conferring potency and selectivity. For instance, derivatives of this scaffold have been explored in the development of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases and certain cancers. [8]

CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a key co-receptor for HIV entry into host cells. The 4-amino-4-arylpiperidine motif has been successfully employed in the design of potent CCR5 antagonists. [2]The piperidine core acts as a scaffold to position substituents that interact with specific residues in the receptor's binding pocket, blocking the interaction with the viral envelope protein gp120.

Buchwald-Hartwig Amination

The 4-bromophenyl group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. [9][10][11]This reaction allows for the formation of a new carbon-nitrogen bond, enabling the introduction of a wide variety of amine-containing fragments and significantly expanding the chemical space that can be explored from this single intermediate.

Sources

- 1. The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to the Function and Application of 1-Boc-4-amino-4-(4-bromophenyl)piperidine in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the rapid and efficient exploration of chemical space around a core scaffold is paramount to successful drug discovery campaigns. The strategic deployment of versatile chemical building blocks is central to this endeavor. This guide provides an in-depth technical analysis of tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (CAS No. 917925-62-3), a key intermediate possessing orthogonally reactive functionalities. We will dissect its synthesis, core functions, and strategic application in the construction of compound libraries, with a particular focus on the synthesis of kinase inhibitor scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for accelerated lead discovery and optimization.

Introduction: The Architectural Value of a Disubstituted Piperidine

The 4-amino-4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, found at the core of numerous biologically active agents, including potent analgesics and receptor antagonists.[1] The specific compound of interest, 1-Boc-4-amino-4-(4-bromophenyl)piperidine , is a pre-validated, high-value building block designed for strategic, multi-directional synthesis.

Its value lies in the unique arrangement of three key functional elements:

-

The Boc-Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen. This ensures that the ring nitrogen's nucleophilicity and basicity are masked, preventing unwanted side reactions and directing reactivity to other parts of the molecule. Its acid-lability allows for clean deprotection late in a synthetic sequence.[2]

-

The C4-Primary Amine: This nucleophilic center is poised for a variety of chemical transformations, most commonly acylation to form amides, reductive amination, or alkylation. This provides a primary vector for molecular elaboration.

-

The C4-(4-bromophenyl) Group: The aryl bromide is not merely a space-filling substituent; it is a versatile synthetic handle. The carbon-bromine bond is a classic substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups. This serves as a secondary, orthogonal vector for diversification.

The strategic placement of these functionalities on a conformationally restricted piperidine ring allows for the systematic and independent exploration of two distinct regions of chemical space, making it an ideal intermediate for the construction of focused compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Intermediate

The most direct and industrially scalable method for the synthesis of α-amino nitriles, precursors to α-amino acids and their derivatives, is the Strecker synthesis.[3] This one-pot, three-component reaction is ideally suited for the construction of the 1-Boc-4-amino-4-(4-bromophenyl)piperidine core from the readily available N-Boc-4-piperidone. The subsequent nitrile hydrolysis provides the target primary amine.

Sources

- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate | C16H23BrN2O2 | CID 49760828 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate stands as a pivotal scaffold in contemporary medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional complexity, and versatile functional handles. This guide provides a comprehensive technical overview of this valuable building block, delving into its synthesis, key chemical transformations, and its instrumental role in the development of novel therapeutic agents. We will explore its application in the design of kinase inhibitors, particularly focusing on the PI3K/Akt signaling pathway, and provide detailed experimental protocols for its synthesis and derivatization. This document serves as an essential resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Emergence of the 4-Amino-4-arylpiperidine Scaffold

The 4-amino-4-arylpiperidine motif is a privileged scaffold in drug discovery, prized for its ability to project substituents into three-dimensional space, enabling precise interactions with biological targets. The piperidine ring, a common feature in many approved drugs, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The quaternary center, bearing both an amino group and an aryl ring, provides a rigid anchor for further chemical elaboration.

Our focus, Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate, encapsulates the key features of this scaffold with the added strategic advantage of a bromine atom on the phenyl ring and Boc-protected amino and piperidine nitrogen groups. The tert-butoxycarbonyl (Boc) groups offer orthogonal protection, allowing for selective deprotection and sequential functionalization. The bromophenyl moiety is not merely a placeholder; it is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. This trifecta of functionalities makes this compound a highly valuable and versatile starting material in the synthesis of complex molecular architectures for drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃BrN₂O₂ | [1] |

| Molecular Weight | 355.27 g/mol | [1] |

| CAS Number | 917925-62-3 | [1] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in dichloromethane, methanol, and other common organic solvents. | General chemical knowledge |

| XLogP3 | 2.7 | [1] |

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is through a one-pot reductive amination reaction. This approach offers high yields and operational simplicity. An alternative, though less direct route, could involve a Buchwald-Hartwig amination.

Reductive Amination: A Practical Approach

This method involves the reaction of a ketone with an amine in the presence of a reducing agent. The key starting materials are readily available: 1-Boc-4-piperidone and 4-bromoaniline.

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol: Reductive Amination

Materials:

-

1-Boc-4-piperidone

-

4-Bromoaniline

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add 4-bromoaniline (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Chemical Derivatization: Unlocking Molecular Diversity

The true power of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate lies in its capacity for selective and diverse chemical modifications at two key positions: the bromophenyl ring and the primary amino group.

Caption: Key Derivatization Strategies.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide.[2] In our case, the bromophenyl group serves as the organohalide, enabling the introduction of a vast array of aryl and heteroaryl moieties.

General Protocol: Suzuki-Miyaura Coupling

Materials:

-

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

-

Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

-

To a Schlenk flask, add Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq), the boronic acid/ester, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Amide Bond Formation: Introducing Diverse Side Chains

The primary amino group of the scaffold is a key site for derivatization, most commonly through amide bond formation. This reaction allows for the introduction of a wide variety of carboxylic acids, thereby modulating the steric and electronic properties of the final molecule.

General Protocol: Amide Coupling

Materials:

-

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

-

Carboxylic acid (1.0-1.2 eq)

-

Coupling reagent (e.g., HATU, HBTU, EDC/HOBt, 1.1-1.3 eq)

-

Organic base (e.g., DIPEA, Et₃N, 2-3 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

To a solution of the carboxylic acid in the anhydrous solvent, add the coupling reagent and the organic base.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (1.0 eq) in the anhydrous solvent.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (if compatible with the product), saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Application in Medicinal Chemistry: A Case Study in Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] As such, the serine/threonine kinase Akt has emerged as a high-priority target for cancer therapy. The 4-amino-4-arylpiperidine scaffold has proven to be a highly effective core for the development of potent and selective Akt inhibitors.[3][4]

The clinical candidate AZD5363, an orally bioavailable Akt inhibitor, features a 4-amino-4-arylpiperidine moiety that makes crucial hydrogen bonding interactions within the kinase domain of Akt.[1][4] Specifically, the primary amino group of the piperidine core inserts into an acidic pocket formed by glutamate residues (Glu234 and Glu278), highlighting the importance of this functional group for potent inhibition.[1]

Caption: The PI3K/Akt Signaling Pathway and the Site of Inhibition.

A study by Qiu et al. (2018) described the synthesis and evaluation of a series of Akt inhibitors featuring a piperidin-4-yl side chain.[3] Their lead compound, 10h , demonstrated potent pan-Akt inhibitory activity and induced apoptosis in PC-3 prostate cancer cells. The synthesis of the core of these inhibitors involved the creation of a 4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid intermediate, a close derivative of our title compound, underscoring the utility of this scaffold in generating potent kinase inhibitors.

Biological Activity of a Representative Akt Inhibitor Derived from a Related Scaffold:

| Compound | Target | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (µM) | Reference |

| 10h | Akt1 | 24.3 | PC-3 | 3.7 | [3] |

| 10h | Akt2 | 60.1 | - | - | [3] |

| 10h | Akt3 | 68.3 | - | - | [3] |

Conclusion

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is a strategically designed and highly versatile building block in medicinal chemistry. Its pre-installed orthogonal protecting groups and the reactive bromophenyl handle provide a robust platform for the efficient synthesis of complex and diverse molecular libraries. The demonstrated success of the 4-amino-4-arylpiperidine scaffold in generating potent kinase inhibitors, such as those targeting the critical Akt signaling pathway, validates its importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, derivatization, and application, offering researchers the foundational knowledge to leverage this powerful tool in the pursuit of novel therapeutics.

References

-

Qiu, Y., et al. (2018). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry, 158, 649-660. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 49760828, Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Li, G., et al. (2019). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. Journal of Medicinal Chemistry, 62(17), 7864-7883. [Link]

-

Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

- Barlaam, B., et al. (2015). Process for the preparation of kinase inhibitors and intermediates thereof. U.S.

Sources

- 1. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to induce targeted protein degradation. The elegant design of these heterobifunctional molecules, comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a connecting linker, belies the complexity of their optimization. Among the critical components, the linker has evolved from a passive tether to a key modulator of PROTAC efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the multifaceted role of the tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate linker core in PROTAC design, providing a comprehensive overview of its structural and functional significance, supported by synthetic strategies, detailed experimental protocols, and logical visualizations.

The Rationale for Rigid Scaffolds: The Rise of Piperidine-Containing Linkers

Historically, PROTAC linkers have been dominated by flexible polyethylene glycol (PEG) and alkyl chains.[1] While synthetically accessible, these linkers often introduce a high degree of conformational entropy, which can be detrimental to the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The field is progressively shifting towards the incorporation of more rigid motifs, such as saturated heterocycles, to address this challenge.[2]

The piperidine moiety, a six-membered saturated heterocycle, has emerged as a privileged scaffold in PROTAC linker design.[3][4] Its inclusion offers a unique combination of properties that address several challenges in the development of effective protein degraders:

-

Imparting Rigidity and Conformational Control: Unlike flexible linkers, the piperidine ring introduces a degree of rigidity.[1] This conformational constraint can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[3]

-

Modulating Physicochemical Properties: The incorporation of heterocyclic scaffolds can significantly influence a PROTAC's solubility, lipophilicity, and metabolic stability.[4] Piperidine-containing linkers have been successfully employed to enhance the solubility of PROTACs, a critical factor for their bioavailability and clinical utility.[4]

-

Providing Versatile Synthetic Handles: The piperidine ring can be functionalized at various positions, offering multiple attachment points for the warhead and the E3 ligase ligand, allowing for precise control over their spatial orientation.

The subject of this guide, tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate , represents a sophisticated iteration of this design principle. It is a bifunctional linker precursor, offering two distinct points for orthogonal chemical modification: a primary amine for nucleophilic reactions and a bromophenyl group for cross-coupling reactions.

Synthesis of the Bifunctional Linker Core: A Plausible Synthetic Route

While not a commercially available off-the-shelf product in its final form, tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate can be synthesized through a multi-step sequence, leveraging established methodologies in organic chemistry. The following proposed synthesis provides a logical and experimentally feasible pathway.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target linker precursor.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (Strecker Reaction)

This initial step introduces the amino group and a precursor to the aryl group at the 4-position of the piperidine ring.

-

Reagents and Materials:

-

1-Boc-4-piperidone

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonium hydroxide (NH₄OH)

-

Methanol (MeOH)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 1-Boc-4-piperidone in methanol.

-

Add an aqueous solution of ammonium chloride and ammonium hydroxide.

-

Cool the mixture in an ice bath and add a solution of potassium cyanide in water dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate.

-

Step 2: Synthesis of Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate (Grignard Reaction)

The nitrile group is then converted to the desired 4-bromophenyl group via a Grignard reaction.

-

Reagents and Materials:

-

tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate

-

4-Bromophenylmagnesium bromide (prepared from 1,4-dibromobenzene and magnesium turnings)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous solution of ammonium chloride (for quenching)

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent, 4-bromophenylmagnesium bromide (typically a 1 M solution in THF), dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography to obtain tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate.

-

Characterization Data Summary

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the Boc protecting group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-3.5 ppm), and the 4-bromophenyl group (doublets, ~7.0-7.5 ppm). The amino proton signal may be broad. |

| ¹³C NMR | Resonances for the Boc carbonyl, quaternary carbons of the Boc group, piperidine ring carbons, and the aromatic carbons of the bromophenyl moiety. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Incorporation into a PROTAC: A Dual-Handle Approach

The synthesized linker precursor is strategically designed for a two-step, orthogonal incorporation into a PROTAC molecule. The primary amine serves as a nucleophile for attachment to one part of the PROTAC (typically via an amide bond formation or nucleophilic aromatic substitution), while the bromophenyl group is an ideal handle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Workflow for PROTAC Assembly

Caption: General workflow for incorporating the bifunctional linker.

Protocol 1: Attachment to the Warhead via Amide Coupling

This protocol describes the coupling of the linker's primary amine to a carboxylic acid-functionalized warhead.

-

Reagents and Materials:

-

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate

-

Warhead with a carboxylic acid moiety (Warhead-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of Warhead-COOH in anhydrous DMF, add HATU and DIPEA.

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of the linker precursor in anhydrous DMF.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting Warhead-Linker intermediate by flash chromatography.

-

Protocol 2: Attachment to the E3 Ligase Ligand via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of the bromophenyl group on the Warhead-Linker intermediate with a boronic acid-functionalized E3 ligase ligand.

-

Reagents and Materials:

-

Warhead-Linker intermediate

-

E3 Ligase Ligand with a boronic acid or boronate ester (E3-B(OH)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

-

Procedure:

-

In a Schlenk flask, combine the Warhead-Linker intermediate, the E3 Ligase Ligand-boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring by LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Dilute the filtrate with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Self-Validation and Quality Control

The success of each synthetic step and the purity of the final PROTAC are paramount. A rigorous analytical workflow is essential for self-validation.

Analytical Workflow for PROTAC Characterization

Caption: A self-validating analytical workflow for PROTAC characterization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress and assess the purity of intermediates and the final product.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the final PROTAC, confirming its elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final PROTAC, ensuring all components (warhead, linker, and E3 ligase ligand) are correctly assembled.

Conclusion: A Strategic Building Block for Advanced PROTACs

Tert-butyl 4-amino-4-(4-bromophenyl)piperidine-1-carboxylate is not merely a linker; it is a strategic building block that offers medicinal chemists a powerful tool to construct PROTACs with enhanced structural definition and potentially improved drug-like properties. The inherent rigidity of the piperidine core can favorably influence the thermodynamics of ternary complex formation, while the bifunctional nature of the linker allows for a modular and convergent synthetic approach. By understanding the synthetic nuances and the rationale behind its design, researchers can leverage this and similar 4-amino-4-arylpiperidine scaffolds to accelerate the development of the next generation of potent and selective protein degraders.

References

-

RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. [Link]

-

Asinex. (n.d.). Linkers - Protein Degraders. [Link]

Sources

- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. explorationpub.com [explorationpub.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important structural motifs in medicinal chemistry.[1][2] Its prevalence is highlighted by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[1][3] This technical guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives in drug discovery. It delves into their synthesis, diverse therapeutic applications, and the critical structure-activity relationships (SAR) that establish the piperidine moiety as a "privileged scaffold" in the pharmaceutical industry.[4][5] The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to effectively leverage the piperidine core in the design of novel therapeutics.

The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety

The enduring utility of the piperidine scaffold in drug design is deeply rooted in its distinct stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional positioning of substituents. This is a crucial factor for optimizing interactions with biological targets.[2][6] The nitrogen atom within the ring provides a versatile handle for modulating key drug-like properties.

A critical feature of the piperidine ring is the basicity of its nitrogen atom.[6] At physiological pH, this nitrogen is typically protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a key factor in the binding affinity of many piperidine-containing drugs.[6] This protonated state also enhances aqueous solubility. The overall lipophilicity of a molecule can be fine-tuned through substitutions on the piperidine ring, allowing for a balance between solubility and membrane permeability, which is essential for favorable pharmacokinetic profiles.[7]

Introducing chiral centers to the piperidine ring can significantly influence a molecule's druggability by altering its physicochemical properties and enhancing biological activity and selectivity.[8][9] This strategic introduction of chirality can lead to improved pharmacokinetic properties and, in some cases, reduced cardiac hERG toxicity.[9][10]

Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine scaffold is a well-established area of organic synthesis, with a multitude of reliable methods available to medicinal chemists.[11] The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important focus of modern organic chemistry.[1]

2.1. Hydrogenation of Pyridine Precursors

One of the most common and direct routes to piperidine derivatives is the hydrogenation of corresponding pyridine precursors.[1][12] This fundamental process has been refined over many decades and can be achieved using various catalytic systems.[13]

2.2. Cyclization Reactions

Intramolecular and intermolecular cyclization reactions represent another major pathway to piperidine rings. These methods offer a high degree of control over the final structure and stereochemistry.[1] Key approaches include:

-